

An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,5-Dichloro-4-hydroxybenzenesulfonic acid
Cat. No.:	B1293886

[Get Quote](#)

Introduction

3,5-Dichloro-4-hydroxybenzenesulfonic acid, a halogenated aromatic sulfonic acid, is a specialized chemical reagent with niche but significant applications in biochemical diagnostics and potentially as a synthetic building block. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and primary applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

While extensive experimental data for **3,5-Dichloro-4-hydroxybenzenesulfonic acid** is not widely available in the literature, a combination of computed data and information on related compounds allows for a reasonable characterization.

Table 1: Physicochemical Properties of **3,5-Dichloro-4-hydroxybenzenesulfonic acid**

Property	Value	Source
IUPAC Name	3,5-dichloro-4-hydroxybenzenesulfonic acid	[1]
CAS Number	25319-98-6	[2] [3]
Molecular Formula	C ₆ H ₄ Cl ₂ O ₄ S	[1] [3]
Molecular Weight	243.06 g/mol	[1]
Synonyms	3,5-Dichloro-4-hydroxybenzenesulphonic acid, 2,6-dichloro-1-phenol-4-sulfonic acid	[1] [2]
Computed XLogP3	1.8	[1]
Monoisotopic Mass	241.9207352 Da	[1]

Synthesis

A detailed, peer-reviewed synthesis protocol for **3,5-Dichloro-4-hydroxybenzenesulfonic acid** is not readily available. However, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. The most likely pathway involves the direct sulfonation of 2,6-dichlorophenol.

Experimental Protocol: Plausible Synthesis of 3,5-Dichloro-4-hydroxybenzenesulfonic Acid

This protocol is a generalized procedure based on the sulfonation of similar phenolic compounds.

Materials:

- 2,6-Dichlorophenol
- Concentrated sulfuric acid (98%) or fuming sulfuric acid (oleum)
- Ice

- Saturated sodium chloride solution

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 2,6-dichlorophenol.
- Slowly, and with cooling in an ice bath, add an excess of concentrated sulfuric acid or a controlled amount of fuming sulfuric acid.
- After the initial exothermic reaction subsides, the reaction mixture is gently heated to facilitate the sulfonation process. The reaction temperature and time will need to be optimized.
- Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice to precipitate the product and dilute the excess acid.
- The crude **3,5-Dichloro-4-hydroxybenzenesulfonic acid** can be isolated by filtration.
- Purification can be achieved by recrystallization from a suitable solvent, potentially water or an aqueous-organic mixture, or by salting out with sodium chloride.

Applications in Biochemical Assays

The primary and most well-documented application of **3,5-Dichloro-4-hydroxybenzenesulfonic acid** is as a chromogenic reagent in enzymatic assays, particularly for the determination of uric acid and hydrogen peroxide. This application is a variation of the Trinder reaction.

In the presence of horseradish peroxidase (HRP), hydrogen peroxide (H_2O_2) oxidatively couples **3,5-Dichloro-4-hydroxybenzenesulfonic acid** with a coupling agent, typically 4-aminoantipyrine (4-AAP), to form a colored quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide.

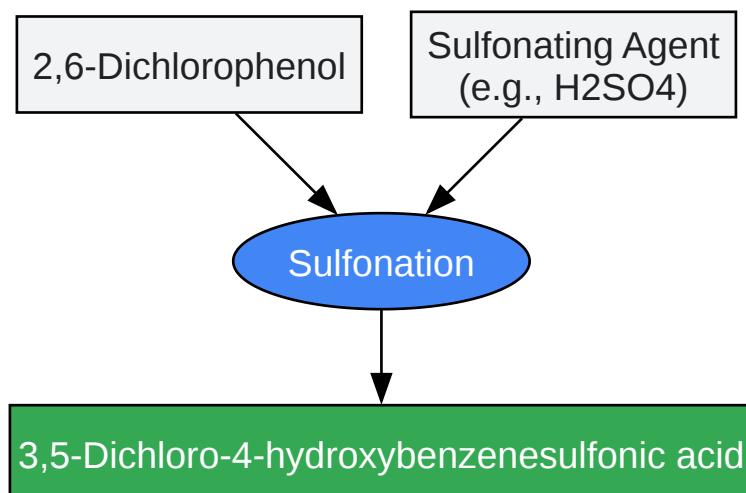
This reaction can be coupled to other enzymatic reactions that produce hydrogen peroxide. For instance, in the determination of uric acid, the enzyme uricase is used to oxidize uric acid to allantoin, with the concomitant production of hydrogen peroxide.

Experimental Protocol: General Principle for Uric Acid Determination

Reagents:

- Phosphate buffer (pH ~7.0)
- Uricase solution
- Horseradish peroxidase (HRP) solution
- 4-Aminoantipyrine (4-AAP) solution
- **3,5-Dichloro-4-hydroxybenzenesulfonic acid** solution
- Uric acid standards
- Serum or urine sample

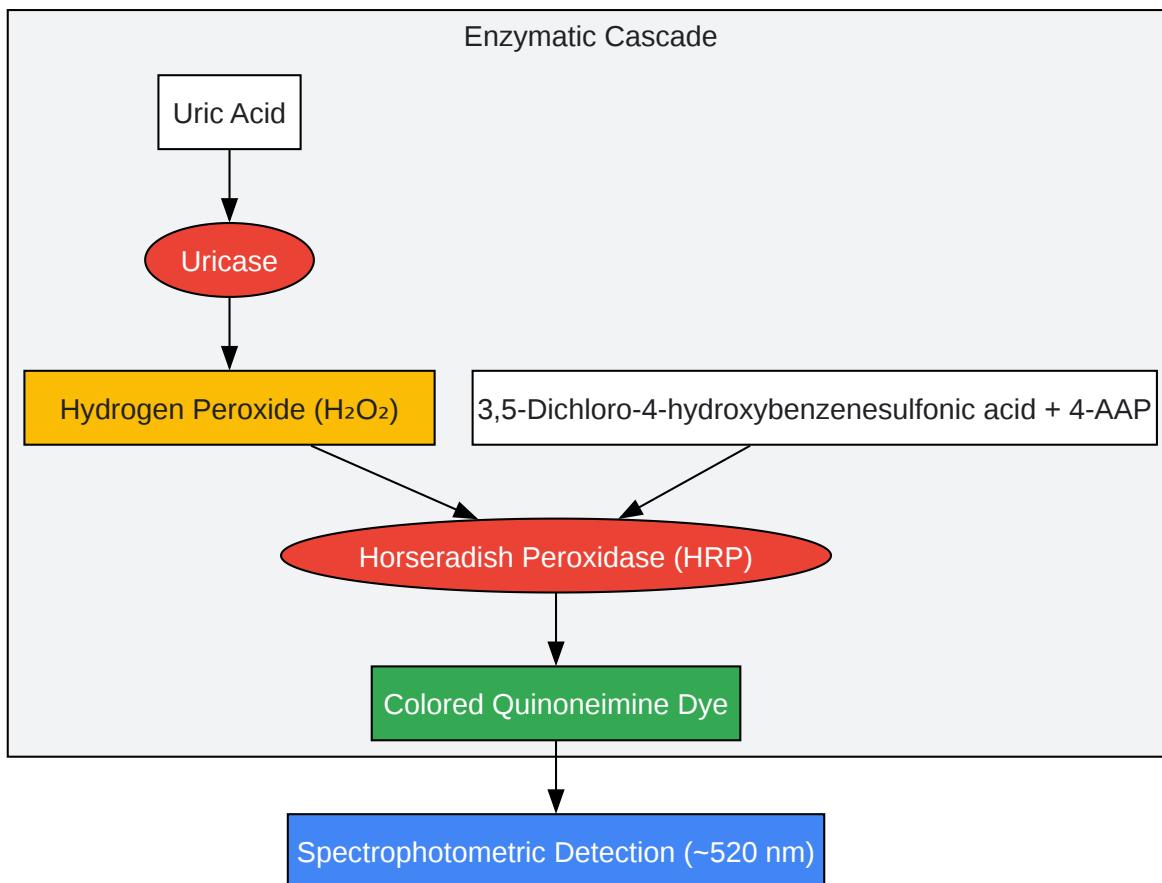
Procedure:


- A working reagent is prepared by combining the buffer, uricase, HRP, 4-AAP, and **3,5-Dichloro-4-hydroxybenzenesulfonic acid** in optimized concentrations.
- The sample (serum, plasma, or diluted urine) or uric acid standard is mixed with the working reagent.
- The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 10-15 minutes) to allow for color development.
- The absorbance of the resulting colored solution is measured spectrophotometrically at the wavelength of maximum absorbance for the quinoneimine dye (typically around 520 nm).
- The uric acid concentration in the sample is determined by comparing its absorbance to that of the uric acid standards.

Role in Drug Development

The role of **3,5-Dichloro-4-hydroxybenzenesulfonic acid** in drug development is not extensively documented in scientific literature. One supplier has categorized it as a "Protein Degrader Building Block," suggesting a potential, albeit unconfirmed, use in the synthesis of molecules for targeted protein degradation.^[3] Its structural features, a substituted phenolic ring with a sulfonic acid group, could make it a starting material or intermediate in the synthesis of more complex molecules with potential biological activity. However, specific examples of its incorporation into drug candidates or its use in high-throughput screening campaigns are not readily found in published research. Its application in pharmacokinetics has been mentioned in the context of an HPLC method development, but without further elaboration on its specific role.^[4]

Visualizations


Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Plausible synthesis of **3,5-Dichloro-4-hydroxybenzenesulfonic acid**.

Signaling Pathway for Uric Acid Detection

[Click to download full resolution via product page](#)

Caption: Enzymatic cascade for the detection of uric acid.

Conclusion

3,5-Dichloro-4-hydroxybenzenesulfonic acid is a valuable reagent for specific diagnostic applications, most notably in the colorimetric determination of uric acid and hydrogen peroxide. While its synthesis and a broader range of applications, particularly in drug development, are not extensively detailed in the current body of scientific literature, its role in enzymatic assays is well-established. Further research into its synthetic utility and potential as a scaffold or building block could unveil new applications for this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | C₆H₄Cl₂O₄S | CID 91397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 3,5-Dichloro-4-hydroxybenzenesulphonic acid | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dichloro-4-hydroxybenzenesulfonic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293886#iupac-name-for-3-5-dichloro-4-hydroxybenzenesulfonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com